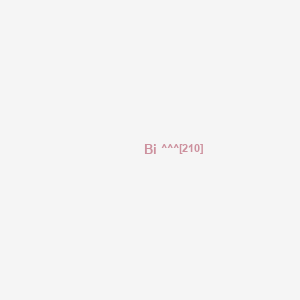
Bismuth-210
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bismuth-210 is a radioactive isotope of bismuth that has a half-life of 5.01 days. It is produced through the decay of polonium-210 and is commonly used in scientific research due to its unique properties. Bismuth-210 emits alpha particles, which makes it useful for studying the effects of radiation on biological systems. In
作用機序
Bismuth-210 emits alpha particles, which are highly energetic and can cause significant damage to biological systems. Alpha particles have a short range and are easily stopped by biological tissues, which makes them useful for studying the effects of radiation on specific organs or tissues.
生化学的および生理学的効果
Bismuth-210 has been shown to cause DNA damage and induce apoptosis in cells. It has also been shown to affect the expression of genes involved in DNA repair and cell cycle regulation. Bismuth-210 can accumulate in certain organs, such as the liver and spleen, and can cause damage to these organs over time.
実験室実験の利点と制限
One advantage of using bismuth-210 in lab experiments is that it emits alpha particles, which are highly energetic and can cause significant damage to biological systems. This makes it useful for studying the effects of radiation on specific organs or tissues. However, one limitation is that bismuth-210 has a short half-life, which means that experiments must be conducted quickly before the bismuth-210 decays.
将来の方向性
There are several future directions for the use of bismuth-210 in scientific research. One area of interest is the development of bismuth-210-labeled compounds for use in diagnostic imaging and targeted therapy. Another area of interest is the use of bismuth-210 in the study of radiation-induced DNA damage and repair. Additionally, the use of bismuth-210 in the study of the effects of radiation on specific organs or tissues may lead to new insights into the mechanisms of radiation-induced damage.
科学的研究の応用
Bismuth-210 is commonly used in scientific research to study the effects of radiation on biological systems. It is particularly useful for studying the mechanisms of radiation-induced DNA damage and repair. Bismuth-210 has also been used to study the uptake and distribution of bismuth in biological systems.
特性
CAS番号 |
14331-79-4 |
|---|---|
製品名 |
Bismuth-210 |
分子式 |
Bi |
分子量 |
209.98412 g/mol |
IUPAC名 |
bismuth-210 |
InChI |
InChI=1S/Bi/i1+1 |
InChIキー |
JCXGWMGPZLAOME-OUBTZVSYSA-N |
異性体SMILES |
[210Bi] |
SMILES |
[Bi] |
正規SMILES |
[Bi] |
同義語 |
210Bi radioisotope Bi-210 radioisotope Bismuth-210 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


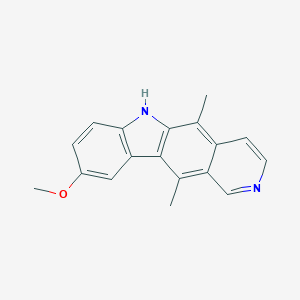
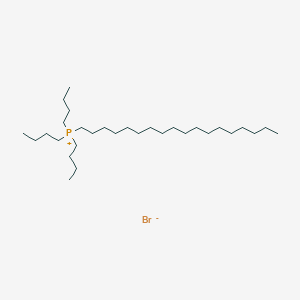
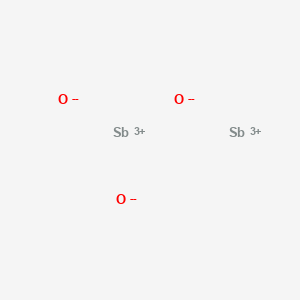
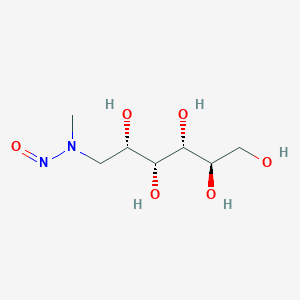
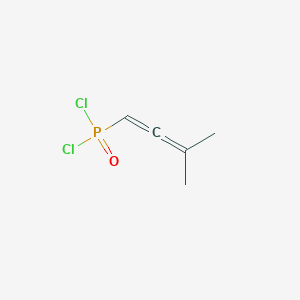
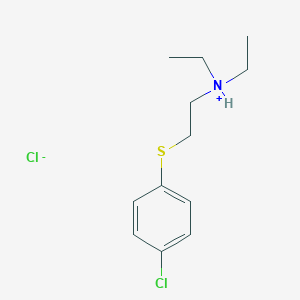
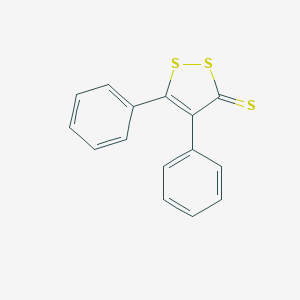
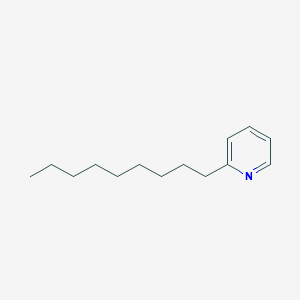
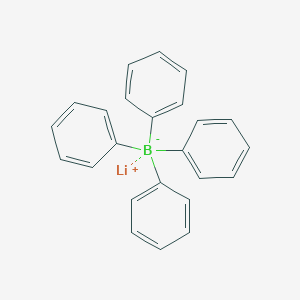
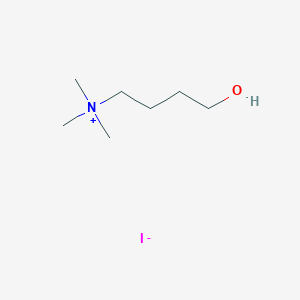
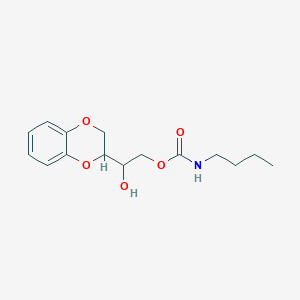
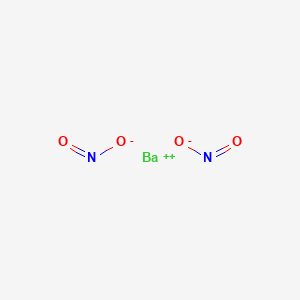
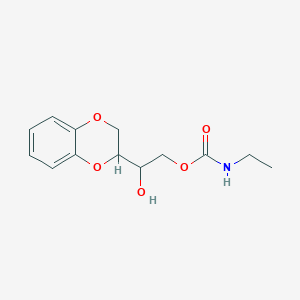
![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)